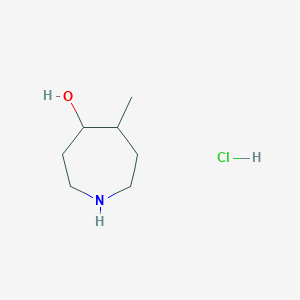

5-Methylazepan-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQHYAHQZDGCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylazepan 4 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules. A complete NMR characterization provides unambiguous evidence of a compound's molecular structure.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in structural elucidation. ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Similarly, ¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and their electronic environments. However, specific chemical shift values, coupling constants, and signal multiplicities for 5-Methylazepan-4-ol (B13992324) hydrochloride are not documented in accessible scientific literature.

Two-Dimensional NMR Techniques

To definitively assign the signals observed in 1D NMR spectra and to probe the intricate connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY)

A COSY experiment would be instrumental in identifying proton-proton coupling networks within the 5-Methylazepan-4-ol hydrochloride structure. This technique maps the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the azepane ring and the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This information is vital for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to adjacent carbons in the azepane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Relationships

A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group and the hydroxyl group on the azepane ring.

The absence of empirical data from these foundational spectroscopic techniques in the public domain means that a detailed and verified structural analysis of this compound cannot be constructed at this time. While the general principles of these analytical methods are well-established nih.govmdpi.com, their specific application to this compound has not been reported. The scientific community awaits dedicated research to fill this information gap.

Variable-Temperature NMR for Conformational and Dynamic Studies

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes within a molecule, such as conformational changes and restricted rotations. For this compound, the flexible seven-membered azepane ring is expected to exist in multiple conformations that are in rapid equilibrium at room temperature.

At ambient temperatures, the ¹H and ¹³C NMR spectra of this compound would likely display broadened signals for the azepane ring protons and carbons. This is due to the intermediate rate of exchange between different ring conformations on the NMR timescale. As the temperature is lowered, the rate of this conformational interchange, primarily chair-boat and twist-chair forms, would decrease.

Upon cooling, the NMR signals would be expected to decoalesce and sharpen, revealing the distinct spectra of the individual, populated conformers. By analyzing the changes in chemical shifts and coupling constants at various temperatures, the specific molecular rearrangement processes, such as ring inversion, can be identified and characterized. For instance, the transition from a single averaged spectrum to multiple sets of signals would provide direct evidence of the slowing of these conformational changes.

The energy barriers associated with these dynamic processes can be quantified using VT-NMR data. The coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into a single broad peak, is directly related to the rate constant (k) for the dynamic process at that temperature. The Gibbs free energy of activation (ΔG‡), which represents the barrier to the conformational change, can then be calculated using the Eyring equation.

Furthermore, VT-NMR can be employed to study the barrier to internal rotation of the methyl group at the C5 position. While typically a low-energy process, steric interactions within certain ring conformations could hinder this rotation, leading to observable changes in the NMR spectrum at very low temperatures.

A hypothetical data table for such a study is presented below, illustrating the type of information that would be gathered.

| Dynamic Process | Coalescence Temp. (Tc) (K) | Δν (Hz) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kJ/mol) |

| Azepane Ring Inversion | ~250 | 120 | ~267 | ~50 |

| Methyl Group Rotation | <180 | 15 | >33 | <35 |

Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of a VT-NMR study.

Determination of Stereochemistry and Absolute Configuration

This compound possesses two stereocenters at the C4 and C5 positions, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the hydroxyl and methyl groups can be determined using a combination of NMR techniques.

2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose. For the cis isomer, a NOE correlation would be expected between the proton on C4 and the protons of the methyl group on C5, indicating their spatial proximity on the same face of the azepane ring. Conversely, the absence of this correlation would suggest a trans relationship.

Determining the absolute configuration (R or S at each stereocenter) requires either the use of a chiral auxiliary to form diastereomers that can be distinguished by NMR, or X-ray crystallography if a suitable single crystal can be obtained. While a crystal structure for this compound is not publicly available, this remains the definitive method for unambiguous assignment of absolute stereochemistry.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A complete and unambiguous structural assignment of this compound relies on the integration of data from a suite of spectroscopic techniques.

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can infer dihedral angles and thus conformation), and signal multiplicity.

¹³C NMR and DEPT: Identifies the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity within the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and confirming the positions of substituents.

A comprehensive table of expected NMR data for a specific isomer (e.g., cis-5-Methylazepan-4-ol hydrochloride) would be as follows:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H2/H7 | 2.8-3.2 (m) | ~45-50 | C3/C6, C4/C5 | H3/H6 |

| H3/H6 | 1.5-1.9 (m) | ~25-30 | C2/C7, C4/C5 | H2/H7, H4/H5 |

| H4 | 3.8-4.1 (m) | ~70-75 | C3, C5, C-CH₃ | H3, H5, OH |

| H5 | 1.9-2.2 (m) | ~35-40 | C4, C6, C-CH₃ | H4, H6, CH₃ |

| CH₃ | 0.9-1.1 (d) | ~15-20 | C4, C5, C6 | H5 |

| OH | Variable | - | - | H4 |

Note: This table represents expected chemical shift ranges and correlations. Actual values would be dependent on the specific isomer and experimental conditions.

By meticulously analyzing and integrating these diverse spectroscopic datasets, a complete and detailed three-dimensional picture of the this compound molecule can be constructed, providing a solid foundation for further research and development.

Computational Chemistry and Mechanistic Investigations of 5 Methylazepan 4 Ol Hydrochloride

Density Functional Theory (DFT) Studies on Azepane Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of heterocyclic compounds, including azepane and its derivatives. acs.orgresearchgate.net These theoretical studies provide deep insights into molecular behavior, complementing experimental findings. By substituting a carbon atom in a cycloheptane (B1346806) ring with a nitrogen atom, the resulting azepane heterocycle exhibits distinct electronic properties, reactivity, and stability. acs.org Computational studies on such systems often employ various DFT functionals, such as the meta-hybrid M06-2X or the hybrid B3LYP, in conjunction with basis sets like 6-311++G(d,p) or aug-cc-pVTZ to ensure accurate predictions of molecular properties. nih.gov These calculations are instrumental in exploring global reactivity descriptors, atomic charges, and intramolecular interactions, thereby elucidating the influence of structural modifications on the electronic characteristics of the molecule. researchgate.netnih.gov

For the specific compound 5-Methylazepan-4-ol (B13992324) hydrochloride, DFT calculations would be crucial for understanding how the presence of the methyl and hydroxyl substituents, along with the protonation of the nitrogen atom, collectively influence the geometry, stability, and reactivity of the azepane ring.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org Seven-membered rings like azepane are known for their conformational flexibility, capable of existing in multiple arrangements such as chair, boat, and twist-boat forms. nih.gov High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most energetically stable. acs.orgnih.gov

In the case of 5-Methylazepan-4-ol hydrochloride, a thorough conformational analysis is essential to identify the preferred low-energy structures. The presence of substituents—a methyl group at the C5 position and a hydroxyl group at the C4 position—introduces stereocenters and steric constraints that significantly influence the conformational landscape. Furthermore, the protonation of the ring nitrogen to form the hydrochloride salt introduces electrostatic interactions that further dictate the ring's puckering. A computational scan of the potential energy surface would reveal the relative stabilities of the various possible diastereomers and their corresponding conformers. nih.gov For instance, monofluorination of azepane rings has been shown computationally and experimentally to bias the ring towards a single major conformation. rsc.org A similar biasing effect would be anticipated for the substituents in this compound.

The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be calculated and compared with experimental data if available, often showing good agreement. acs.org

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) level) This table presents illustrative data for demonstration purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-O | 1.43 | O-C4-C5 | 109.5 |

| C4-C5 | 1.54 | C4-C5-C6 | 114.0 |

| C5-C(Methyl) | 1.53 | C(Methyl)-C5-C6 | 111.8 |

| N1-H+ | 1.02 | C2-N1-C7 | 112.5 |

| C2-N1 | 1.50 | H+-N1-C2 | 109.8 |

| C7-N1 | 1.50 | C4-C3-C2 | 115.2 |

Electronic Structure Analysis

Following geometry optimization, DFT calculations can elucidate the electronic nature of this compound, providing critical information on its reactivity, stability, and intermolecular interaction sites.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electronegative oxygen and chloride ions, while the LUMO would likely be distributed across the positively charged ammonium (B1175870) center and adjacent carbons. The precise energies and distributions would be influenced by the specific conformation and the electronic effects of the methyl and hydroxyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data for demonstration purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 6.90 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs, providing a "natural Lewis structure". uni-muenchen.de This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. nih.govicm.edu.pl

Table 3: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (NBO Analysis) This table presents illustrative data for demonstration purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C4-C5) | 2.8 |

| LP(1) O | σ(C4-C3) | 2.5 |

| σ(C5-H) | σ(N1-C7) | 1.9 |

| σ(C6-H) | σ(N1-C7) | 3.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's electron density surface. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: regions of negative electrostatic potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. uni-muenchen.deresearchgate.net

For this compound, the MEP map would clearly show the most negative potential localized around the electronegative oxygen atom of the hydroxyl group and the chloride counter-ion, indicating these as the primary sites for interacting with electrophiles or for hydrogen bonding. nih.gov Conversely, the most positive potential would be concentrated around the hydrogen atom attached to the protonated nitrogen (N-H+) and the hydrogen of the hydroxyl group (O-H), highlighting them as the most likely sites for nucleophilic attack.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the computational model. researchgate.net

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical vibrational analysis for the parent azepane molecule has successfully assigned characteristic bands, such as the N–H stretching and rocking deformations and C–N vibrations. nih.gov For this compound, a similar analysis would predict the vibrational frequencies for its specific functional groups, including the O-H stretch, the N-H+ stretch, and various C-C, C-O, and C-N stretching and bending modes. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed bands.

NMR Chemical Shifts: DFT can also calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental NMR data, serve as a stringent test of the computed molecular structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic features not captured by the initial model. For a flexible molecule like this compound, this comparison is invaluable for confirming the predominant conformation in solution.

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound This table presents illustrative data for demonstration purposes.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H | Stretching | 3450 | 3435 |

| N-H+ | Stretching | 2750 | 2730 |

| C-H (alkyl) | Stretching | 2960-2850 | 2955-2852 |

| C-O | Stretching | 1080 | 1075 |

| C-N | Stretching | 1180 | 1176 |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. For the synthesis of substituted azepanes, computational studies can map out the entire reaction coordinate, identifying key intermediates and transition states that govern the reaction's progress and selectivity.

The formation of the azepane ring can proceed through various synthetic routes, such as ring expansion, ring-closing metathesis, or dearomative strategies. manchester.ac.ukrsc.org Transition state analysis is crucial for understanding the feasibility and stereochemical outcome of these transformations.

A notable strategy for synthesizing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light, proceeds through the formation of a singlet nitrene intermediate which then rearranges to form the seven-membered azepine ring system. Subsequent reduction yields the saturated azepane. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this transformation. They can elucidate the structure of the key transition state for the ring expansion step, providing insights into the electronic and steric factors that control the reaction barrier.

Another important method for azepane synthesis is the ring expansion of piperidine (B6355638) derivatives. rsc.org Semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of such processes. rsc.org These calculations can model the transition states for different potential pathways, allowing for a rationalization of the observed product distribution. For instance, in the esterification of 7-membered azacycloalkane quaternary salts, DFT studies have revealed that the regioselectivity is governed by the conformation of the transition state ring rather than the ground state ring strain. rsc.org This highlights the importance of analyzing the geometry and energy of the transition state to predict the outcome of reactions involving azepane ring systems.

Table 1: Representative Computational Data for Azepane Ring Formation Pathways

| Reaction Type | Computational Method | Key Finding |

| Photochemical Dearomative Ring Expansion | DFT | Elucidation of the singlet nitrene intermediate and transition state for ring expansion. manchester.ac.uk |

| Piperidine Ring Expansion | Semi-empirical MO | Rationalization of regioselectivity and stereoselectivity based on transition state energies. rsc.org |

| Ring-Opening of Azacycloalkane Salts | DFT | Transition state ring conformation dictates regioselection over ground state strain. rsc.org |

This table is illustrative and based on general findings for azepane synthesis; specific values for this compound would require dedicated calculations.

The energetic profile of a reaction provides a quantitative description of its feasibility and kinetics. Computational methods can calculate the relative energies of reactants, intermediates, transition states, and products, constructing a comprehensive energy diagram for a given synthetic transformation.

Similarly, for ring expansion strategies, the energetic profiles can reveal the thermodynamic and kinetic factors that favor the formation of the seven-membered ring over competing side reactions. rsc.org The relative stability of different diastereomeric products can also be assessed from their calculated energies, offering a theoretical basis for the observed stereoselectivity.

Table 2: Illustrative Energetic Data for a Hypothetical Azepane Synthesis Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

This table presents hypothetical data to illustrate the concept of an energetic profile. Actual values are highly dependent on the specific reaction and computational level of theory.

Stereochemical Rationalization through Computational Models

The biological activity of substituted azepanes is often critically dependent on their stereochemistry. lifechemicals.com Computational models are indispensable for rationalizing and predicting the stereochemical outcomes of synthetic reactions leading to these complex molecules.

By modeling the transition states for reactions that create new stereocenters, it is possible to understand the origins of diastereoselectivity. For example, in the ring expansion of a chiral piperidine, computational analysis of the different transition state structures leading to various diastereomeric azepanes can explain why one diastereomer is formed preferentially. rsc.org The models can pinpoint the specific steric and electronic interactions that stabilize the favored transition state.

Furthermore, computational models can predict the most stable ground-state conformations of different stereoisomers of substituted azepanes. rsc.org This is particularly important for the flexible seven-membered ring, which can adopt multiple chair and boat-like conformations. By calculating the relative energies of these conformers, it is possible to predict the predominant shape of a molecule like 5-Methylazepan-4-ol in solution, which is crucial for understanding its interaction with biological targets. DFT and other high-level computational methods can provide accurate predictions of these conformational preferences. nih.gov

Table 3: Example of Calculated Relative Stabilities of Diastereomers

| Diastereomer | Computational Method | Relative Energy (kcal/mol) | Predicted Major Isomer |

| (4R, 5R)-5-Methylazepan-4-ol | DFT | 0.0 | Yes |

| (4S, 5R)-5-Methylazepan-4-ol | DFT | +1.2 | No |

| (4R, 5S)-5-Methylazepan-4-ol | DFT | +1.5 | No |

| (4S, 5S)-5-Methylazepan-4-ol | DFT | +0.8 | No |

This table provides a hypothetical example of how computational chemistry can be used to predict the relative stability of diastereomers of 5-Methylazepan-4-ol. The actual values would be the result of specific quantum chemical calculations.

Chemical Reactivity and Derivatization Strategies for 5 Methylazepan 4 Ol Hydrochloride

Reaction Mechanisms in Azepane Chemistry

The chemical behavior of the azepane ring is dictated by the interplay of its constituent atoms and their arrangement in a flexible seven-membered ring. Understanding the fundamental reaction mechanisms is crucial for the strategic derivatization of azepane-containing molecules.

Hydrogenation and Reduction Reactions

Hydrogenation is a fundamental reaction in azepane chemistry, often employed to saturate the ring or reduce appended functional groups. The reduction of a carbon-carbon double bond within an azepane precursor, for instance, can be achieved using palladium on carbon (Pd/C) as a catalyst. acs.org This method is instrumental in converting unsaturated azepane derivatives into their saturated counterparts.

Biocatalytic reductions offer a stereoselective approach to synthesizing chiral azepanes. acs.orgacs.org Imine reductases (IREDs) have been successfully used for the asymmetric reduction of 7-membered cyclic imines, yielding enantioenriched 2-aryl azepanes. acs.orgacs.orgnih.gov These enzymatic reactions can achieve high conversions and excellent enantiomeric ratios, providing access to specific stereoisomers. acs.orgacs.org For example, the reduction of differently substituted 7-membered cyclic imines using a panel of R- and S-selective IREDs has been shown to produce both enantiomers of the corresponding 2-substituted azepanes with high purity. acs.org

Table 1: Examples of Catalysts and Reagents in Azepane Reduction

| Reaction Type | Catalyst/Reagent | Application | Reference |

| C=C Reduction | Pd/C, H₂ | Saturation of azepane ring | acs.org |

| Asymmetric Imine Reduction | Imine Reductases (IREDs) | Synthesis of chiral 2-aryl azepanes | acs.orgacs.orgnih.gov |

| Dibenzo[c,e]azepine Hydrogenation | Ru-diamine complexes | Synthesis of chiral cyclic amines | acs.org |

| Dibenzo-fused Azepine Hydrogenation | Rh/bisphosphine-thiourea ligands | Asymmetric hydrogenation | rsc.org |

Cyclization and Rearrangement Pathways

The construction of the azepane ring itself often relies on sophisticated cyclization and rearrangement strategies. The inherent ring strain and slower cyclization kinetics of seven-membered rings present unique challenges compared to their five- and six-membered counterparts. nih.gov

One powerful method for synthesizing tetrahydroazepines is the aza-Prins cyclization. nih.govacs.org This reaction involves the acid-mediated cyclization of an amine and an aldehyde, forming a C-N and a C-C bond in a single step. nih.govacs.org Iron(III) salts have been employed as sustainable catalysts for this transformation. nih.gov

Ring expansion reactions provide another avenue to azepane derivatives. For instance, the photochemical dearomative ring expansion of nitroarenes can transform a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov Rearrangement reactions, such as the aza-Cope rearrangement, can also be utilized to construct or modify the azepane skeleton. wikipedia.org The thermal rearrangement of 1-substituted 1H-azepines can lead to the formation of 6-aminofulvene derivatives. rsc.org

Table 2: Selected Cyclization and Rearrangement Reactions in Azepane Synthesis

| Reaction Type | Description | Key Features | Reference |

| Aza-Prins Cyclization | Acid-mediated reaction of an amine and aldehyde. | Forms C-N and C-C bonds simultaneously. | nih.govacs.org |

| Photochemical Ring Expansion | Dearomative expansion of nitroarenes. | Mediated by blue light. | nih.gov |

| Tandem Amination/Cyclization | Cu(I)-catalyzed reaction of allenynes with amines. | Efficient for preparing substituted azepines. | nih.gov |

| Aza-Cope Rearrangement | A acs.orgacs.org-sigmatropic rearrangement. | Can be used to form heterocyclic rings. | wikipedia.org |

Nucleophilic and Electrophilic Transformations

The azepane ring can participate in both nucleophilic and electrophilic reactions, allowing for a wide range of functionalization. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic and can react with various electrophiles.

Nucleophilic substitution reactions are common for introducing substituents onto the azepane ring. For instance, the nitrogen atom can act as a nucleophile in reactions with alkyl halides or other electrophilic species. rsc.org Additionally, intramolecular nucleophilic attack is a key step in certain cyclization reactions that form the azepane ring. nih.gov

Electrophilic addition reactions can occur at unsaturated sites within the azepane ring or its precursors. wikipedia.org For example, the addition of halogens or hydrohalic acids to a double bond within the azepane framework would proceed via an electrophilic mechanism. wikipedia.orglasalle.edu

Functional Group Transformations on the Azepane Scaffold

The hydroxyl and amino groups of 5-Methylazepan-4-ol (B13992324) hydrochloride are key handles for further derivatization, allowing for the synthesis of a diverse library of compounds.

Modifications at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group on the azepane ring is a versatile site for modification. Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, can be used to introduce a wide variety of ester functionalities. nih.gov Chemoselective esterification can be achieved using specific catalysts, such as Zn(OTf)₂, which allows for the esterification of a hydroxyl group in the presence of other reactive functional groups. researchgate.net

Etherification, the formation of an ether linkage, is another important transformation. This can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. A three-component catalytic amino etherification of alkenes has also been developed, providing a route to complex amino ethers. acs.org

Reactions Involving the Nitrogen Atom (e.g., N-Alkylation, Amide Formation)

The secondary amine in the azepane ring is a primary site for functionalization. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, can be achieved using alkyl halides or other alkylating agents. mdpi.com Reductive amination is another common method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. rsc.org

Amide formation, or N-acylation, is a robust reaction for modifying the azepane nitrogen. This is typically achieved by reacting the amine with a carboxylic acid, acid chloride, or anhydride. asiaresearchnews.comnih.gov Various coupling agents can be employed to facilitate the reaction between a carboxylic acid and the amine. asiaresearchnews.com Amides can also serve as a nitrogen source in certain amination reactions. researchgate.net

Diversification of Substituted Azepane Structures

The generation of a diverse range of substituted azepane structures is a critical aspect of medicinal chemistry and drug discovery, enabling the exploration of a wider chemical space and the fine-tuning of pharmacological properties. Various synthetic strategies have been developed to introduce a variety of substituents onto the azepane core, often with high levels of stereocontrol. These methods provide access to complex and novel azepane derivatives that would be otherwise difficult to synthesize.

One prominent strategy for achieving polysubstituted azepanes is through the dearomative ring expansion of nitroarenes. This photochemical approach transforms a six-membered benzenoid ring into a seven-membered azepane framework. manchester.ac.uknih.gov The process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene, which then facilitates the ring expansion. A subsequent hydrogenolysis step yields the desired azepane. This method has been successfully applied to generate azepane analogues of known piperidine-containing drugs. manchester.ac.ukresearchgate.net

Another powerful technique involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. nih.gov This method allows for the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. The process starts with the asymmetric deprotonation and conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. Subsequent hydrolysis, cyclization, and reduction steps afford the polysubstituted azepanes with high stereoselectivity. nih.gov The versatility of this method is further enhanced by the ability to access the enantiomeric azepanes through an invertive lithiation-stannylation-lithiation sequence. nih.gov

Ring expansion of smaller heterocyclic systems, such as piperidines, also serves as a valuable route to functionalized azepanes. This strategy can proceed with high stereoselectivity and regioselectivity, yielding diastereomerically pure azepane derivatives. rsc.orgresearchgate.net The precise control over the reaction conditions and the nature of the starting piperidine (B6355638) allows for the introduction of specific substituents on the expanded azepane ring. rsc.org

The silyl-aza-Prins cyclization presents another effective method for constructing substituted azepanes. acs.org This process involves the reaction of allylsilyl amines with aldehydes, catalyzed by a Lewis acid such as indium(III) chloride, to produce trans-azepanes in high yields and with good to excellent diastereoselectivity. acs.org The choice of catalyst can influence the reaction outcome, highlighting the tunability of this approach for generating diverse heterocyclic structures. acs.org

Furthermore, chemoenzymatic methods offer a green and efficient alternative for the synthesis of enantioenriched substituted azepanes. nih.gov These strategies can employ enzymes like imine reductases or monoamine oxidases for asymmetric reductive amination or deracemization, respectively. The resulting chiral amines can then undergo further chemical transformations, such as rearrangement of N'-aryl ureas, to generate previously inaccessible 2,2-disubstituted azepanes with high stereospecificity. nih.gov

The diversification of azepane scaffolds is further exemplified by the synthesis of heavily hydroxylated azepane iminosugars through osmium-catalyzed tethered aminohydroxylation. acs.org This approach allows for the stereoselective introduction of multiple hydroxyl groups, leading to complex and biologically relevant molecules. Additionally, enantioselective [3+4] annulation reactions catalyzed by N-heterocyclic carbenes (NHCs) have been developed to afford functionalized azepino[1,2-a]indoles, expanding the structural diversity of azepane-containing fused systems. rsc.org

The following table summarizes some of the key findings from research on the diversification of substituted azepane structures:

| Synthetic Strategy | Key Features | Types of Substituted Azepanes | Stereoselectivity |

| Dearomative Ring Expansion of Nitroarenes | Photochemical; Blue light-mediated; Room temperature | Polysubstituted azepanes | Not specified |

| Lithiation-Conjugate Addition | Asymmetric synthesis | 4,5,6- and 3,4,5,6-substituted azepanes | High diastereoselectivity and enantioselectivity |

| Piperidine Ring Expansion | Stereoselective and regioselective | Diastereomerically pure azepane derivatives | High stereoselectivity |

| Silyl-aza-Prins Cyclization | Lewis acid-catalyzed | trans-Azepanes | Good to excellent diastereoselectivity |

| Chemoenzymatic Synthesis | Biocatalytic reduction and rearrangement | Enantioenriched 2,2-disubstituted azepanes | High stereospecificity |

| Tethered Aminohydroxylation | Osmium-catalyzed | Heavily hydroxylated azepane iminosugars | Stereoselective |

| [3+4] Annulation | NHC-catalyzed | Functionalized azepino[1,2-a]indoles | Excellent enantioselectivities |

Potential Applications in Advanced Organic Synthesis

5-Methylazepan-4-ol (B13992324) Hydrochloride as a Chiral Building Block in Organic Synthesis

The intrinsic value of 5-Methylazepan-4-ol hydrochloride as a chiral building block lies in its stereochemically defined structure. The presence of two stereocenters, at the C4 and C5 positions, offers the potential for diastereomerically pure compounds that can serve as key intermediates in asymmetric synthesis. The synthesis of chiral azepane derivatives often involves stereoselective methods to control the relative and absolute configuration of the substituents on the seven-membered ring.

While specific diastereoselective synthetic routes for this compound are not extensively documented in publicly available literature, general strategies for the stereoselective synthesis of substituted azepanes provide a foundational understanding of how such a compound could be prepared and utilized. These methods often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For instance, ring-expansion strategies from more readily available chiral piperidines or the cyclization of acyclic precursors with defined stereocenters are common approaches.

The utility of chiral azepane scaffolds is well-established in medicinal chemistry. The conformational flexibility of the seven-membered ring, influenced by the substituents, can be crucial for biological activity. The methyl and hydroxyl groups of this compound can be further functionalized, allowing for the introduction of diverse pharmacophores while maintaining the core chiral scaffold. This makes it a valuable precursor for the synthesis of enantiomerically pure compounds targeted for specific biological interactions.

Table 1: Representative Stereoselective Synthetic Strategies for Azepane Derivatives

| Reaction Type | Description | Key Features |

| Asymmetric Ring-Closing Metathesis | Cyclization of a diene precursor containing a chiral amine. | High efficiency in forming the seven-membered ring; stereochemistry is set by the precursor. |

| Diastereoselective Reduction | Reduction of a cyclic ketone precursor containing a chiral auxiliary or a pre-existing stereocenter. | The stereochemical outcome of the newly formed alcohol is directed by the existing chiral element. |

| Chiral Pool Synthesis | Starting from readily available chiral natural products (e.g., amino acids, sugars) to construct the azepane ring. | The absolute configuration is derived from the starting material. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or enone precursor using a chiral catalyst. | Provides access to enantiomerically enriched azepane derivatives. |

Note: This table represents general strategies for the synthesis of chiral azepanes and is intended to illustrate the potential synthetic routes to chiral this compound, as specific literature on its synthesis is limited.

Utilization in the Construction of Complex Molecular Architectures

The functionalized nature of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures. The hydroxyl group can serve as a handle for various chemical transformations, including etherification, esterification, and oxidation to the corresponding ketone. The secondary amine within the azepane ring can be acylated, alkylated, or used in coupling reactions to introduce additional molecular complexity.

The azepane ring system itself is a core component of numerous biologically active natural products and synthetic compounds. rsc.org The ability to introduce substituents with stereochemical control, as is the case with this compound, is critical for mimicking or improving upon the activity of these natural scaffolds. For example, the synthesis of analogs of bioactive alkaloids often relies on the availability of functionalized heterocyclic building blocks.

The strategic incorporation of the 5-Methylazepan-4-ol motif can lead to the development of novel compounds with potential therapeutic applications. The specific substitution pattern can influence the conformational preferences of the azepane ring, which in turn can affect binding to biological targets. Therefore, the use of this building block allows for the systematic exploration of the structure-activity relationships of new chemical entities.

Contribution to Chemical Space Expansion for Novel Scaffolds

The exploration of novel chemical space is a critical endeavor in modern drug discovery. The over-reliance on a limited set of molecular scaffolds has led to a saturation of certain areas of chemical space, while others remain largely unexplored. The introduction of unique and three-dimensional building blocks is a key strategy to access these underexplored regions.

Substituted azepanes, such as this compound, represent a class of scaffolds that are underrepresented in screening libraries compared to five- and six-membered heterocycles. The seven-membered ring of azepane provides a greater degree of conformational flexibility and a larger canvas for the spatial arrangement of functional groups. This three-dimensionality is increasingly recognized as a desirable feature for improving selectivity and reducing off-target effects of drug candidates.

By providing a synthetically accessible and stereochemically defined entry point to a less common scaffold, this compound can facilitate the generation of diverse compound libraries. The functional handles on the molecule allow for the attachment of a wide variety of side chains and functional groups, leading to a rapid expansion of the chemical space around the azepane core. This, in turn, increases the probability of discovering novel compounds with unique biological activities. The development and application of such building blocks are therefore essential for pushing the boundaries of organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.